

Technical Monograph: 2-(4-Chlorophenyl)ethylamine Hydrochloride

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Compound of Interest

Compound Name: 2-(4-Chloro-phenyl)-ethylamine hcl

CAS No.: 2492-83-3

Cat. No.: B1590653

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CAS: 156-41-2 | Research Grade[1]

Executive Summary & Chemical Identity

2-(4-Chlorophenyl)ethylamine Hydrochloride (also known as 4-Chlorophenethylamine or 4-Cl-PEA) is a para-halogenated derivative of phenethylamine.[1] Unlike its alpha-methylated analogue 4-Chloroamphetamine (4-CA)—a potent serotonergic neurotoxin—4-Cl-PEA lacks the steric protection against metabolic degradation.[1] Consequently, it serves primarily as a selective substrate for Monoamine Oxidase B (MAO-B) and a chemical scaffold for the synthesis of complex serotonergic ligands, rather than a sustained monoamine releasing agent in vivo.

This guide details the physiochemical properties, synthesis pathways, and validated experimental protocols for using 4-Cl-PEA as a metabolic probe and synthetic intermediate.[1]

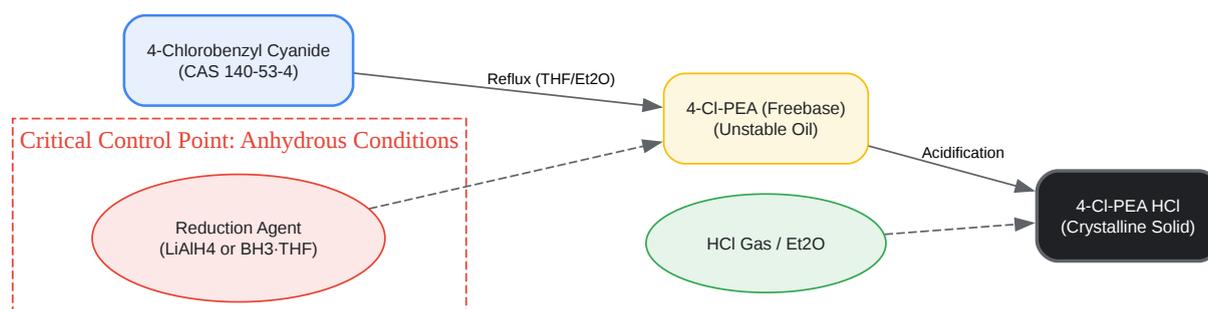
Physiochemical Profile[1][2][3][4][5][6][7][8]

Property	Data
IUPAC Name	2-(4-Chlorophenyl)ethan-1-amine hydrochloride
CAS Number	156-41-2
Molecular Formula	C ₈ H ₁₀ ClN ^{[1][2]} · HCl
Molecular Weight	192.09 g/mol (Salt); 155.63 g/mol (Freebase)
Appearance	White to off-white crystalline solid
Solubility	Water (>50 mg/mL), Ethanol, DMSO; Insoluble in Diethyl Ether
Melting Point	210–214 °C (Decomposes)
Stability	Hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C

Synthesis & Production Workflow

The synthesis of 4-Cl-PEA typically proceeds via the reduction of 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile).[1] This route is preferred over the chlorination of phenethylamine due to the directing effects of the alkyl group, which would otherwise lead to a mixture of ortho- and para-isomers.

Reaction Pathway (DOT Visualization)



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Figure 1: Synthetic route from nitrile precursor to hydrochloride salt via hydride reduction.

Technical Considerations:

- **Reduction Specificity:** The chlorine atom at the para position is susceptible to hydrogenolysis (dehalogenation) if catalytic hydrogenation (Pd/C + H₂) is used aggressively.[1] Therefore, hydride reduction (LiAlH₄ or Borane) is the preferred method to preserve the halogen substituent [1].
- **Work-up:** The freebase amine readily absorbs atmospheric CO₂ to form carbamates.[1] Immediate conversion to the hydrochloride salt upon isolation is required for stability.[1]

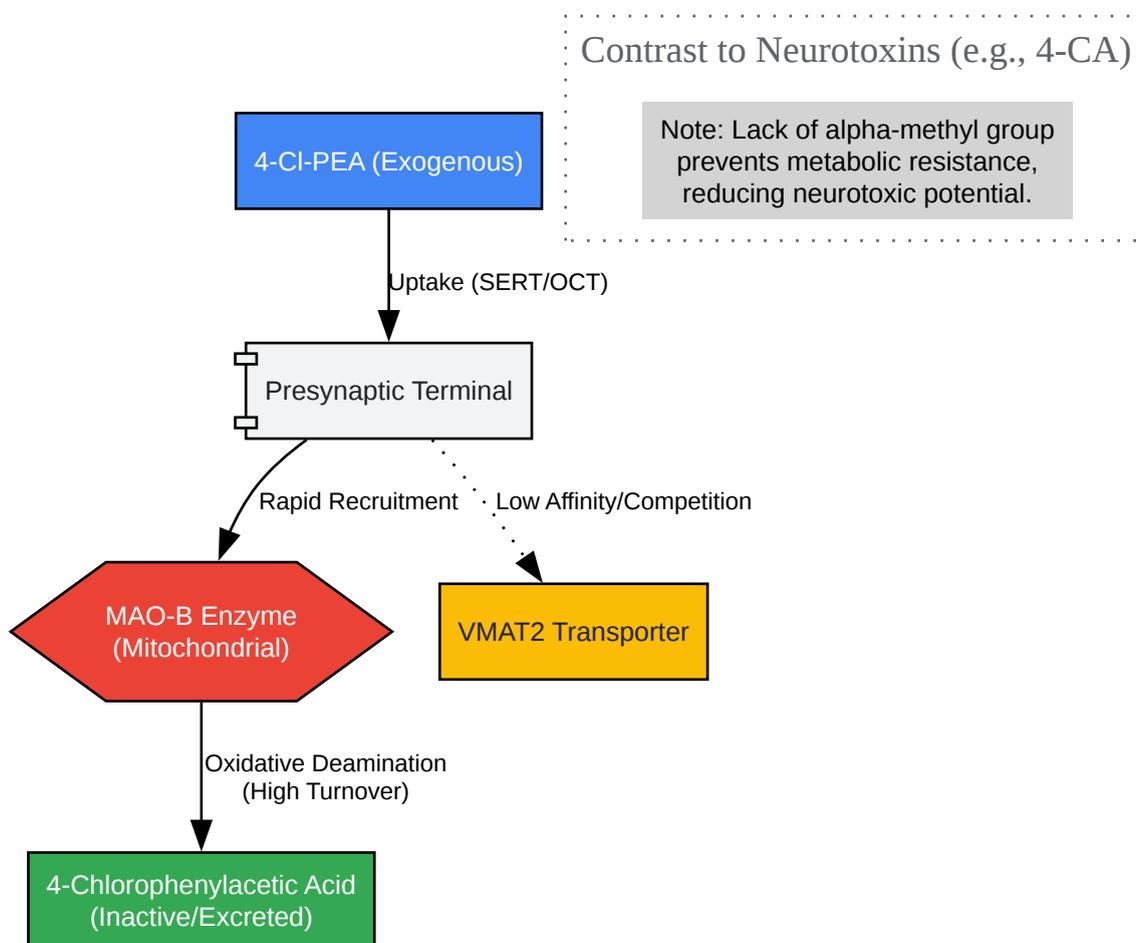
Pharmacology: The "Alpha-Methyl" Distinction

Understanding the utility of 4-Cl-PEA requires distinguishing it from 4-Chloroamphetamine (4-CA).[1] This distinction dictates its safety profile and research applications.[1]

Mechanism of Action Comparison

- **4-Chloroamphetamine (4-CA):** Contains an alpha-methyl group.[1] This group sterically hinders Monoamine Oxidase (MAO), preventing degradation.[1] The molecule accumulates in serotonergic terminals, displaces serotonin (5-HT) from vesicles via VMAT2, and causes oxidative neurotoxicity [2].
- **4-Chlorophenethylamine (4-Cl-PEA):** Lacks the alpha-methyl group.[1] It acts as a high-affinity substrate for MAO-B. It enters the neuron but is rapidly deaminated to 4-chlorophenylacetic acid.[1] It does not accumulate sufficiently to cause the massive serotonin depletion seen with 4-CA, making it a useful probe for enzyme kinetics rather than a neurotoxin model [3].[1]

Signaling & Metabolism Pathway (DOT Visualization)



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Figure 2: Metabolic fate of 4-Cl-PEA, highlighting its rapid degradation by MAO-B which limits neurotoxicity.

Experimental Protocols

Protocol A: In Vitro MAO-B Activity Assay

4-Cl-PEA is an excellent substrate for determining MAO-B activity in tissue homogenates because its turnover rate is high and specific.[1]

Reagents:

- Phosphate Buffer (100 mM, pH 7.4)
- Horseradish Peroxidase (HRP)

- Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)[1]
- 4-Cl-PEA HCl (Substrate)[1]
- Selegiline (Specific MAO-B Inhibitor - Negative Control)[1]

Methodology:

- Preparation: Dissolve 4-Cl-PEA HCl in buffer to create a 10 mM stock.
- Incubation: In a 96-well microplate, add 50 μ L of tissue homogenate (mitochondrial fraction).
- Control Step: For control wells, pre-incubate with 1 μ M Selegiline for 15 minutes to confirm specificity.
- Reaction: Add 50 μ L of reaction mix containing HRP (1 U/mL), Amplex Red (50 μ M), and 4-Cl-PEA (final conc. 100 μ M).
- Detection: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes at 37°C.
- Analysis: The rate of H₂O₂ production (fluorescence increase) is directly proportional to MAO-B activity.[1]

Protocol B: Solubility & Stock Management

- Stock Solution: 10 mg/mL in dH₂O or PBS.
- Stability: Aqueous solutions degrade if exposed to light/air for >24 hours.[1] Prepare fresh or freeze aliquots at -80°C.
- pH Adjustment: If using in cell culture, ensure the HCl salt does not acidify the media; buffer with HEPES if necessary.

Safety & Regulatory Status

Health, Safety, and Environment (HSE)

- Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Neurotoxicity Warning: While 4-Cl-PEA is less toxic than 4-Chloroamphetamine, all chlorinated phenethylamines should be handled as potential neurotoxins.[1] Use a fume hood and nitrile gloves.[1] Avoid inhalation of dusts.[1]

Regulatory Context

- Research Use: Generally unscheduled in the US and EU, but may be considered a "chemical analogue" of controlled phenethylamines (like 2C-series or amphetamines) under specific analogue acts if intended for human consumption.
- Forensics: Often used as a reference standard to rule out the presence of scheduled chloro-amphetamines in seized samples.[1]

References

- Synthesis of Chlorinated Phenethylamines. *Journal of Medicinal Chemistry*. (Standard reduction protocols for benzyl cyanides).
- Neurotoxicity of Halogenated Amphetamines. *Annals of the New York Academy of Sciences*. Discusses the SAR of p-chloroamphetamine vs. p-chlorophenethylamine.
- MAO-B Substrate Specificity. *Life Sciences*. Characterization of para-substituted phenethylamines as MAO substrates.
- Trace Amine Associated Receptor 1 (TAAR1) Ligands. *Frontiers in Pharmacology*. Discusses the binding affinity of PEA derivatives.

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Sources

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- [2. 2-\(4-Chlorophenyl\)ethylamine | 156-41-2 | TCI AMERICA \[tcichemicals.com\]](#)
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